molecular formula C16H17N7 B2742052 3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-92-6

3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2742052
CAS RN: 899974-92-6
M. Wt: 307.361
InChI Key: ZUULFBKYCQQPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. In

Scientific Research Applications

Anticancer Activity

A series of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives were designed and synthesized for their potential anticancer activities . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells . It could inhibit the growth and colony formation of MGC-803 cells dose-dependently . Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound H12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to have anti-inflammatory properties . For example, Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), is used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial activity . For example, Tingjunhong Ni et al. synthesized twenty-seven triazole derivatives containing alkynyl side chains, and their antifungal activity towards Cryptococcus and Candida species were evaluated .

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity .

Antidiabetic Activity

Indole derivatives have been reported to have antidiabetic activity .

Antimalarial Activity

Indole derivatives have been reported to have antimalarial activity .

Anticholinesterase Activities

Indole derivatives have been reported to have anticholinesterase activities .

properties

IUPAC Name

3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7/c1-2-23-16-14(20-21-23)15(18-11-19-16)17-8-10-22-9-7-12-5-3-4-6-13(12)22/h3-7,9,11H,2,8,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULFBKYCQQPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

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